Bendazac sodium is classified under the category of non-steroidal anti-inflammatory drugs. It is derived from the compound bendazac, which has been studied for its biochemical properties and therapeutic applications. The chemical formula for bendazac sodium is C₁₆H₁₄N₂O₃Na, and it is often used in its lysine salt form for improved solubility and bioavailability.
The synthesis of bendazac sodium involves several key steps:
Bendazac sodium features a complex molecular structure characterized by its monocarboxylic acid form, where a hydrogen atom attached to the 2-hydroxy group of glycolic acid is replaced by a 1-benzyl-1H-indazol-3-yl group. The molecular structure can be represented as follows:
Bendazac sodium participates in various chemical reactions:
These reactions lead to products that may have distinct therapeutic applications.
Bendazac sodium primarily acts as an antidenaturant by inhibiting the denaturation of proteins in the ocular lens. This mechanism is crucial in preventing cataract formation by:
The compound also exhibits non-steroidal anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis.
Relevant data indicate that bendazac sodium has a high degree of protein binding (>99%) in plasma, which influences its pharmacokinetics .
Bendazac sodium has several therapeutic applications:
The core structure of bendazac sodium—[(1-benzyl-1H-indazol-3-yl)oxy]acetic acid—is synthesized through a multi-step organic pathway. The primary route begins with the N-alkylation of 1H-indazol-3-ol using benzyl chloride, yielding 1-benzyl-1H-indazol-3-ol. Subsequent O-alkylation with ethyl chloroacetate forms the ethyl ester intermediate. Basic hydrolysis (using NaOH or KOH) cleaves the ester group, producing the free carboxylic acid precursor. Final neutralization with sodium hydroxide yields bendazac sodium [1] [9].
Critical reaction parameters:
Table 1: Optimization of Key Synthesis Steps
Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
N-Alkylation | Benzyl chloride, K₂CO₃, DMF, 50°C | 85 | 95.2 |
O-Alkylation | Ethyl chloroacetate, TBAB, 60°C | 78 | 93.8 |
Ester hydrolysis | 2M NaOH, reflux | 92 | 98.1 |
Salt formation | NaOH, ethanol, RT | 95 | 99.0 |
Bendazac’s poor aqueous solubility (0.12 mg/mL as free acid) necessitates salt formation for therapeutic efficacy. Two counterions dominate pharmaceutical development: lysine and sodium. The lysine salt—bendazac lysine—demonstrates superior oral bioavailability due to enhanced intestinal absorption via peptide transporters. However, its synthesis involves complex purification to remove residual lysine, increasing production costs [1] [6].
In contrast, bendazac sodium offers industrial advantages:
Table 2: Physicochemical Comparison of Bendazac Salts
Property | Bendazac Sodium | Bendazac Lysine |
---|---|---|
Solubility (H₂O) | 38 mg/mL | 52 mg/mL |
Melting point | 215–217°C (dec.) | 198–200°C (dec.) |
Hygroscopicity | Low | Moderate |
Storage conditions | RT, 40% RH | 2–8°C, desiccated |
Industrial synthesis of bendazac sodium introduces process-related impurities requiring stringent control:
Mitigation strategies:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0